N-((tetrahydrofuran-2-yl)methyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-((tetrahydrofuran-2-yl)methyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and a thioacetamide side chain. The tetrahydrofuran (THF) moiety attached via a methylene group distinguishes it from structurally related compounds.
The compound’s design aligns with bioactive thiadiazole derivatives, which are explored for their anticancer, anti-inflammatory, and kinase-inhibitory properties . The p-tolyl group may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets, while the THF moiety could influence solubility and metabolic stability.
Properties
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-11-4-6-12(7-5-11)15-18-16(23-19-15)22-10-14(20)17-9-13-3-2-8-21-13/h4-7,13H,2-3,8-10H2,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOLMROHSJYSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24784246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-((tetrahydrofuran-2-yl)methyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer properties. This article synthesizes available research findings on its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C19H21N5O2S, with a molecular weight of 383.5 g/mol. Its structure features a tetrahydrofuran moiety linked to a thiadiazole derivative through an acetamide bond.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various human cancer cell lines:
The compound's activity is often measured using the MTT assay to determine cell viability and cytotoxicity.
The mechanisms by which thiadiazole derivatives exert their anticancer effects include:
- Inhibition of Kinases : Some compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as ERK1/2 pathways .
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G1 phase, preventing cancer cells from progressing to DNA synthesis .
- Induction of Apoptosis : The compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. The presence and position of substituents on the thiadiazole ring significantly influence their anticancer potency:
- Substituent Variability : Variations in the p-tolyl group or modifications on the thiadiazole ring can enhance or diminish cytotoxic activity. For example, replacing chlorine with fluorine has been associated with increased activity against lung carcinoma cells .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Alam et al. (2011) : Investigated a series of thiadiazoles and found that modifications on the phenyl ring greatly affected their cytotoxicity against multiple cancer cell lines .
- Hosseinzadeh Leila et al. (2013) : Reported on new derivatives with trifluoromethyl substituents that exhibited potent activity against prostate and breast cancer cell lines .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiadiazole-Acetamide Derivatives
Physicochemical Properties
Data from analogs suggest that substituents significantly impact melting points and synthesis yields:
- Melting Points : Compounds with electron-withdrawing groups (e.g., 4-chlorobenzylidene in , Compound 9: 186–187°C) exhibit higher melting points than those with electron-donating groups (e.g., 4-methoxyphenyl in Compound 9: 155–156°C) . The target compound’s p-tolyl group (moderately electron-donating) may result in a melting point near 150–170°C.
- Synthesis Yields: Yields for thiadiazole-acetamides range widely (53–90%), influenced by steric hindrance and reactivity of precursors .
Anticancer Activity
- Compound 7b (): Exhibited potent activity against HepG-2 cells (IC50 = 1.61 ± 1.92 µg/mL), attributed to its thiazole-thioacetamide hybrid structure .
- Compound 11 (): IC50 = 1.98 ± 1.22 µg/mL, highlighting the importance of α-halo substituents in cytotoxicity .
- The target compound’s p-tolyl group may enhance membrane permeability, while the THF moiety could mitigate toxicity through improved pharmacokinetics.
Anti-Exudative Activity
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () showed comparable efficacy to diclofenac sodium, suggesting that heterocyclic acetamides are promising anti-inflammatory agents .
Kinase Inhibition
- CDK5/p25 Inhibitors (): Analogous triazolo-thiadiazoles (IC50 = 30–42 nM) demonstrate the role of aromatic substituents in kinase binding . The target compound’s p-tolyl group could similarly engage hydrophobic kinase pockets.
Metabolic and Solubility Considerations
- THF vs.
- p-Tolyl vs. Chlorophenyl : The methyl group in p-tolyl may reduce metabolic oxidation compared to chlorophenyl derivatives, extending half-life .
Preparation Methods
Thiadiazole Core Formation
The 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol intermediate is synthesized via cyclization reactions. A widely adopted method involves reacting thiourea derivatives with carbonyl precursors under acidic conditions. For example, 5-(p-tolyl)-1,3,4-thiadiazole-2-amine can be prepared by treating p-tolylcarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) at 80–90°C. The reaction proceeds via cyclodehydration, yielding the thiadiazole ring with a thiol functional group at the 5-position.
Key Reaction Conditions :
Nucleophilic Substitution for Acetamide Linkage
The thiol group of the thiadiazole intermediate undergoes nucleophilic substitution with 2-chloro-N-((tetrahydrofuran-2-yl)methyl)acetamide. This step is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, using triethylamine (TEA) as a base to deprotonate the thiol.
Representative Procedure :
- Reactants : 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol (1 equiv), 2-chloro-N-((tetrahydrofuran-2-yl)methyl)acetamide (1.2 equiv).
- Conditions : Reflux in DMF at 70–80°C for 4–6 hours.
- Catalyst : Potassium iodide (KI, 0.1 equiv) to enhance SN2 reactivity.
- Purification : Recrystallization from propan-2-ol or ethanol yields >95% purity.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | DMF | 85–90% | |
| Temperature | 70–80°C | Minimizes side reactions | |
| Catalyst (KI) | 0.1 equiv | 15–20% yield boost |
Stoichiometry and Additives
- A 1.2:1 molar ratio of thiol to chloroacetamide compensates for thiol oxidation.
- Triethylamine (2.5 equiv) neutralizes HCl byproducts, preventing acid-catalyzed degradation.
Characterization and Analytical Validation
Spectroscopic Techniques
Chromatographic Purity Analysis
- HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient; retention time 8–12 minutes.
- TLC : Silica gel with ethyl acetate/hexane (3:7); Rf ≈ 0.5.
Scalability and Industrial Considerations
Q & A
Basic: What are the recommended synthetic routes for N-((tetrahydrofuran-2-yl)methyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?
Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting a thiol-containing 1,2,4-thiadiazole intermediate (e.g., 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol) with a chloroacetamide derivative bearing the tetrahydrofuran (THF) substituent. For example:
- Step 1: Prepare 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol by cyclizing thiourea derivatives with appropriate carbonyl precursors under acidic conditions.
- Step 2: React the thiol intermediate with 2-chloro-N-((tetrahydrofuran-2-yl)methyl)acetamide in a polar aprotic solvent (e.g., DMF) using a base like triethylamine to facilitate thioether bond formation .
- Purification: Recrystallize from propan-2-ol or ethanol to achieve >95% purity.
Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Answer:
Optimization involves:
- Solvent selection: Use DMF or acetonitrile for better solubility of intermediates, reducing side reactions.
- Temperature control: Maintain reflux (70–80°C) to accelerate thiolate nucleophilic attack on the chloroacetamide while minimizing degradation.
- Catalysis: Add catalytic KI to enhance reactivity in SN2 reactions .
- Stoichiometry: Use a 1.2:1 molar ratio of thiol to chloroacetamide to account for potential thiol oxidation.
- Real-time monitoring: Employ TLC or HPLC to track reaction progress and terminate before byproduct formation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy: 1H and 13C NMR confirm the presence of the THF-methyl group (δ ~3.5–4.0 ppm for oxolane protons) and the p-tolyl aromatic protons (δ ~7.2–7.4 ppm). The thiadiazole ring’s sulfur environment can be inferred from deshielded carbons in 13C NMR .
- IR spectroscopy: Validate the thioacetamide bond (C=S stretch at ~650–750 cm⁻¹) and carbonyl group (C=O at ~1650–1700 cm⁻¹) .
- Mass spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Advanced: How can computational methods (e.g., DFT) aid in understanding its electronic structure and reactivity?
Answer:
Density Functional Theory (DFT) calculations can:
- Predict molecular geometry and bond angles, corroborating experimental NMR/X-ray data.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur atoms in the thiadiazole ring).
- Simulate IR and UV-Vis spectra to cross-validate experimental observations .
- Analyze frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and stability under oxidative conditions .
Basic: What preliminary assays are used to evaluate its biological activity?
Answer:
- Antimicrobial screening: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined after 24-hour incubation .
- Cytotoxicity testing: Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values .
- Anti-inflammatory activity: Measure inhibition of COX-2 or TNF-α in LPS-induced macrophages .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced efficacy?
Answer:
- Core modifications: Replace the p-tolyl group with electron-withdrawing substituents (e.g., -Cl, -CF3) to enhance binding to hydrophobic enzyme pockets .
- Linker optimization: Substitute the thioacetamide bridge with sulfonamide or amide groups to improve metabolic stability .
- Heterocyclic variations: Introduce pyridine or triazole rings instead of thiadiazole to modulate solubility and target selectivity .
- 3D-QSAR modeling: Use CoMFA or CoMSIA to correlate substituent effects with bioactivity data .
Basic: What are the key stability considerations for this compound under laboratory conditions?
Answer:
- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation of the thiadiazole and thioether moieties .
- pH stability: Avoid strongly acidic (pH <3) or basic (pH >9) conditions, which may hydrolyze the acetamide bond .
- Solvent compatibility: Use DMSO or DMF for stock solutions; aqueous buffers may precipitate the compound due to low solubility.
Advanced: How can analytical methods resolve contradictions in reported bioactivity data?
Answer:
- Reproducibility checks: Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Purity analysis: Employ HPLC-MS to rule out impurities (e.g., unreacted thiols) contributing to false-positive results .
- Target validation: Use siRNA or CRISPR knockout models to confirm mechanism of action (e.g., whether activity is mediated via COX-2 or unrelated pathways) .
Basic: What chromatographic methods are suitable for purity analysis?
Answer:
- HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) and UV detection at 254 nm. Retention time typically falls between 8–12 minutes .
- TLC: Silica gel plates with ethyl acetate/hexane (3:7) as mobile phase; visualize under UV254 or with iodine vapor .
Advanced: How can degradation products be identified and quantified under stress conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
